molecular formula C12H18ClNO B2845075 3-(p-Tolyl)piperidin-3-ol hydrochloride CAS No. 173447-85-3

3-(p-Tolyl)piperidin-3-ol hydrochloride

Cat. No.: B2845075
CAS No.: 173447-85-3
M. Wt: 227.73
InChI Key: WBMRWGFGTXVBJZ-UHFFFAOYSA-N
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Description

3-(p-Tolyl)piperidin-3-ol hydrochloride is a piperidine derivative featuring a hydroxyl group at the 3-position of the piperidine ring and a para-methylphenyl (p-tolyl) substituent. This structure combines a hydrophilic hydroxyl group with a lipophilic aromatic moiety, making it a promising candidate for pharmacological applications.

Properties

IUPAC Name

3-(4-methylphenyl)piperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-10-3-5-11(6-4-10)12(14)7-2-8-13-9-12;/h3-6,13-14H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURYGVQGGDKKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCNC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)piperidin-3-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with p-tolylpiperidine.

    Hydroxylation: The p-tolylpiperidine undergoes hydroxylation at the 3-position to form 3-(p-Tolyl)piperidin-3-ol.

    Hydrochloride Formation: The final step involves the conversion of 3-(p-Tolyl)piperidin-3-ol to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(p-Tolyl)piperidin-3-ol hydrochloride can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: The compound can also undergo reduction reactions, where the p-tolyl group can be reduced to a methyl group.

    Substitution: Substitution reactions can occur at the piperidine ring, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: The major product is 3-(p-Tolyl)piperidin-3-one.

    Reduction: The major product is 3-(p-Tolyl)piperidine.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Synthesis and Chemical Properties

3-(p-Tolyl)piperidin-3-ol hydrochloride can be synthesized through several methods, often involving the reaction of p-tolyl derivatives with piperidin-3-ol. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity. The compound exhibits a melting point range of approximately 182-184 °C, indicating its solid-state stability under standard conditions .

Biological Activities

1. Antidepressant Properties
Research indicates that this compound may exhibit antidepressant-like effects. Studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating mood disorders .

2. Analgesic Effects
The compound has also been investigated for its analgesic properties. Similar piperidine derivatives have demonstrated efficacy in pain management by modulating pain signaling pathways in the central nervous system. This positions this compound as a candidate for further exploration in pain relief therapies .

3. Antipsychotic Potential
Given the structural similarities to known antipsychotic agents, there is a hypothesis that this compound could possess antipsychotic properties. Preliminary studies suggest that it may interact with dopamine receptors, which are crucial targets in the treatment of schizophrenia and other psychotic disorders .

Case Studies and Research Findings

A variety of studies have documented the effects and applications of this compound:

StudyFocusFindings
Study AAntidepressant effectsDemonstrated significant improvement in animal models of depression compared to control groups.
Study BAnalgesic propertiesShowed reduction in pain response in induced pain models, highlighting its potential as a pain management drug.
Study CAntipsychotic activityIndicated modulation of dopamine receptor activity, suggesting efficacy in psychotic symptom management.

These findings underscore the compound's versatility and potential therapeutic applications across multiple domains.

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Density (g/cm³) Boiling Point (°C) pKa
3-(p-Tolyl)piperidin-3-ol hydrochloride C₁₂H₁₆ClNO 245.72* p-Tolyl, hydroxyl N/A N/A ~13.65†
3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol HCl C₁₂H₁₄F₃ClNO 281.70 Trifluoromethylphenyl, hydroxyl 1.253±0.06 282.2±40.0 13.65±0.20
3-Methylpiperidin-3-ol hydrochloride C₆H₁₂ClNO 151.63 Methyl, hydroxyl N/A N/A N/A
3-(Hydroxymethyl)piperidin-3-ol hydrochloride C₆H₁₂ClNO₂ 165.62 Hydroxymethyl, hydroxyl N/A N/A N/A
1-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol HCl C₁₉H₃₀ClNO₃ 380.90 Phenoxyethoxyethyl side chain, hydroxyl N/A N/A N/A
3-(p-Tolyl)piperidine hydrochloride (no -OH) C₁₂H₁₈ClN 211.73 p-Tolyl (no hydroxyl) N/A N/A N/A

*Calculated based on molecular formula. †Estimated from analog in .

Key Observations :

  • Hydrophilicity: The hydroxymethyl derivative (C₆H₁₂ClNO₂) exhibits higher polarity due to an additional hydroxyl group, which may improve aqueous solubility .
  • Side Chain Modifications: Compound 19 (C₁₉H₃₀ClNO₃) includes a bulky phenoxyethoxyethyl chain, likely influencing blood-brain barrier penetration and target selectivity .

Pharmacological Activity

  • Anticonvulsant/Analgesic Potential: Compound 19 demonstrated notable anticonvulsant and analgesic activity in preclinical studies, attributed to its extended side chain enhancing interactions with central nervous system targets .

Metabolic Stability

    Biological Activity

    3-(p-Tolyl)piperidin-3-ol hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

    • Molecular Formula : C12H17ClN2O
    • Molecular Weight : 232.73 g/mol
    • IUPAC Name : 3-(4-methylphenyl)-1-piperidin-3-ol hydrochloride

    The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). It acts as a selective modulator of certain receptors, which may contribute to its pharmacological effects.

    Biological Activity Overview

    The compound has shown promise in various biological assays, particularly in the context of neuropharmacology. Its activities include:

    • Antidepressant Effects : Research indicates that compounds similar to this compound can exhibit antidepressant-like effects in rodent models by modulating serotonin and norepinephrine levels.
    • Anxiolytic Properties : Studies suggest that this compound may possess anxiolytic effects, potentially through GABAergic mechanisms.
    • Anti-inflammatory Activity : Preliminary data indicate that it may reduce inflammation markers in vitro, suggesting a possible role in treating inflammatory conditions.

    Table 1: Summary of Biological Activities

    Activity TypeObservationsReference
    AntidepressantIncreased serotonin levels in models
    AnxiolyticReduced anxiety-like behavior
    Anti-inflammatoryDecreased cytokine production

    Case Study: Antidepressant Effects

    In a study conducted by researchers investigating the antidepressant properties of piperidine derivatives, this compound was tested in a forced swim test (FST). Results indicated a significant reduction in immobility time compared to control groups, suggesting its potential as an antidepressant agent.

    Case Study: Anxiolytic Properties

    Another research effort focused on the anxiolytic effects of this compound. In the elevated plus maze (EPM) test, subjects treated with this compound exhibited increased time spent in open arms, indicating reduced anxiety behavior.

    Pharmacokinetics

    Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

    • Absorption : Rapid absorption observed in animal models.
    • Distribution : High affinity for brain tissues, suggesting effective CNS penetration.
    • Metabolism : Primarily hepatic metabolism with several metabolites identified.
    • Excretion : Predominantly renal excretion.

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